2-Bromo-1-(2,2-difluoropropoxy)-3-methylbenzene
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Overview
Description
2-Bromo-1-(2,2-difluoropropoxy)-3-methylbenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a difluoropropoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,2-difluoropropoxy)-3-methylbenzene typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, alkylation, and etherification processes using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,2-difluoropropoxy)-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The difluoropropoxy group can be reduced to form a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar solvents such as water or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,2-difluoropropoxy)-3-methylbenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and difluoropropoxy group may play a role in modulating the compound’s reactivity and binding affinity to these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,2-difluoropropoxy)-4-fluorobenzene
- 2-Bromo-1-(2,2-difluoropropoxy)-5-methylbenzene
- 2-Bromo-1-(2,2-difluoropropoxy)-3-ethylbenzene
Uniqueness
2-Bromo-1-(2,2-difluoropropoxy)-3-methylbenzene is unique due to the specific positioning of the bromine atom, difluoropropoxy group, and methyl group on the benzene ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-1-(2,2-difluoropropoxy)-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-7-4-3-5-8(9(7)11)14-6-10(2,12)13/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUIPOYVSQDIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(C)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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